molecular formula C26H29NO4 B3742410 2-[3-(benzyloxy)-4-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-[3-(benzyloxy)-4-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3742410
M. Wt: 419.5 g/mol
InChI Key: CRSRDVYYIHVUEX-UHFFFAOYSA-N
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Description

The compound “2-[3-(benzyloxy)-4-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule that contains several functional groups. It has a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing six-membered ring. This core is substituted with a benzyloxy group and a methoxybenzyl group, both of which are aromatic substituents .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the tetrahydroisoquinoline core, followed by the introduction of the benzyloxy and methoxybenzyl groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene), ether linkages (benzyloxy and methoxy groups), and a nitrogen-containing heterocyclic ring (tetrahydroisoquinoline). The spatial arrangement of these groups would influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the aromatic rings and the ether linkages. The benzene rings could undergo electrophilic aromatic substitution reactions, while the ether linkages could be cleaved under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and ether linkages would likely make the compound relatively non-polar and soluble in organic solvents .

Safety and Hazards

As with any chemical compound, handling “2-[3-(benzyloxy)-4-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” would require appropriate safety precautions. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The study of novel tetrahydroisoquinoline derivatives like this compound could be a promising area of research, given the diverse biological activities exhibited by other members of this class of compounds .

Properties

IUPAC Name

6,7-dimethoxy-2-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4/c1-28-23-10-9-20(13-26(23)31-18-19-7-5-4-6-8-19)16-27-12-11-21-14-24(29-2)25(30-3)15-22(21)17-27/h4-10,13-15H,11-12,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSRDVYYIHVUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(benzyloxy)-4-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-[3-(benzyloxy)-4-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
2-[3-(benzyloxy)-4-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[3-(benzyloxy)-4-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
2-[3-(benzyloxy)-4-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
2-[3-(benzyloxy)-4-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

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